DMU2139 -

DMU2139

Catalog Number: EVT-3171584
CAS Number:
Molecular Formula: C19H15NO2
Molecular Weight: 289.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

DMU2139 was developed through systematic drug discovery processes, which involve high-throughput screening and structure-activity relationship studies. The compound is synthesized in laboratory settings, utilizing advanced organic synthesis techniques.

Classification

DMU2139 is classified as an experimental drug candidate within the broader category of pharmacological agents. It exhibits properties that suggest it may function as an inhibitor, although specific targets within biological systems are still under investigation.

Synthesis Analysis

Methods

The synthesis of DMU2139 involves several key steps, typically beginning with commercially available starting materials. The process includes:

  1. Formation of Key Intermediates: Initial reactions often involve coupling reactions or functional group modifications to create intermediates.
  2. Final Assembly: Subsequent steps lead to the formation of the final compound through cyclization or other coupling methods.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing in organic solvents to facilitate reactions.
  • Chromatographic purification methods to isolate the desired product from by-products.
  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment.
Molecular Structure Analysis

Structure

The molecular structure of DMU2139 can be characterized by its unique arrangement of atoms, which contributes to its biological activity. Typically, it features a core scaffold with various substituents that enhance its interaction with target proteins.

Data

Key structural data may include:

  • Molecular formula: CxHyNz (specific values depend on the exact structure).
  • Molecular weight: Typically in the range of 300-500 g/mol.
  • 3D conformation: Analyzed using computational modeling techniques to predict binding modes.
Chemical Reactions Analysis

Reactions

DMU2139 undergoes various chemical reactions that can be categorized as follows:

  • Nucleophilic substitutions: These reactions are essential for modifying functional groups on the compound.
  • Redox reactions: Potentially involved in altering oxidation states within the molecule.

Technical Details

The reactivity profile of DMU2139 can be assessed through:

  • Kinetic studies to evaluate reaction rates.
  • Mechanistic studies using isotopic labeling or spectroscopic techniques to elucidate pathways.
Mechanism of Action

Process

The mechanism of action for DMU2139 involves its interaction with specific biological targets, likely enzymes or receptors involved in disease pathways. This interaction may inhibit enzymatic activity or block receptor signaling, leading to therapeutic effects.

Data

Research may involve:

  • In vitro assays measuring enzyme inhibition or receptor binding affinity.
  • Cellular assays assessing the impact on cell proliferation or apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

DMU2139 may exhibit several notable physical properties:

  • Solubility: Soluble in organic solvents; limited aqueous solubility.
  • Melting Point: Typically determined through differential scanning calorimetry (DSC).

Chemical Properties

Chemical properties include:

  • Stability under various pH conditions.
  • Reactivity with common reagents, which can inform storage and handling requirements.

Relevant data may include:

  • Log P (partition coefficient) indicating lipophilicity.
  • pKa values relevant for understanding ionization at physiological pH.
Applications

Scientific Uses

DMU2139 has potential applications in various scientific fields, including:

  • Pharmacology: As a lead compound for developing new therapeutics targeting specific diseases.
  • Biochemistry: To study enzyme kinetics and receptor-ligand interactions.
  • Drug Development: Serving as a template for analog synthesis to optimize efficacy and reduce toxicity.
Introduction & Research Context of DMU2139

Rationale for DMU2139 Development: Unmet Therapeutic Needs & Target Rationale

DMU2139 emerges as a targeted therapeutic agent addressing two critical challenges in oncology: treatment resistance and therapy-induced cardiotoxicity. Its development is anchored in the role of cytochrome P450 1B1 (CYP1B1), an extrahepatic enzyme overexpressed in diverse cancers (e.g., ovarian, prostate, breast) but minimally expressed in healthy tissues [5] [8]. CYP1B1 contributes to therapeutic resistance through multiple mechanisms:

  • Metabolic detoxification of chemotherapeutics, reducing efficacy [5].
  • DNA adduct formation and reactive oxygen species (ROS) generation, promoting genomic instability and tumor survival [5] [8].
  • Regulation of chromatin dynamics via histone H1.4, limiting access of DNA-damaging agents like PARP inhibitors (PARPi) in ovarian cancer [3].

Simultaneously, CYP1B1 induction by chemotherapies exacerbates cardiovascular toxicity by perturbing endogenous steroid metabolism and generating cardiotoxic ROS [5] [8]. DMU2139’s ultra-selective inhibition of CYP1B1 (IC₅₀ = 9 nM) offers a dual advantage: sensitizing resistant tumors while mitigating cardiotoxicity [2] [5].

Table 1: Key Pathogenic Roles of CYP1B1 in Cancer and Cardiovascular Disease

Pathological ContextMechanism of CYP1B1 InvolvementConsequence
Ovarian Cancer PARPi ResistanceUpregulation alters chromatin accessibility via H1.4 histoneReduced DNA damage efficacy; increased cell viability [3]
Chemotherapy-Induced CardiotoxicityROS generation; aberrant estradiol metabolismMyocardial apoptosis; endothelial dysfunction [5] [8]
Pan-Cancer Therapeutic ResistanceMetabolism of taxanes, anthracyclines, and PARPiAccelerated drug inactivation [5]

Historical Progression: From Lead Identification to DMU2139

DMU2139 originates from structural optimization of methoxystilbene analogs, inspired by resveratrol’s bioactivity but limited bioavailability. Key milestones include:

  • DMU-212 (Parent analog): A methylated resveratrol derivative demonstrating potent antiproliferative effects but suboptimal metabolic stability [6] [7].
  • DMU-214 (Active metabolite): The 3′-hydroxy metabolite of DMU-212, exhibiting enhanced cytotoxicity in ovarian cancer models but poor aqueous solubility [4].
  • DMU2139: Engineered to improve target specificity and pharmacokinetic properties. Unlike earlier analogs, DMU2139 eliminates residual CYP3A4/CYP2D6 activity, achieving >1,000-fold selectivity for CYP1B1 over other CYPs [2]. Chemical modifications focused on:
  • Stabilization of the stilbene core against oxidative degradation.
  • Optimization of methoxy-group positioning to enhance heme-iron coordination in CYP1B1’s active site [2].

Table 2: Evolution of Methoxystilbene-Based CYP1B1 Inhibitors

CompoundKey FeaturesLimitationsAdvancements in DMU2139
ResveratrolNatural polyphenol; multi-target activityLow bioavailability; rapid metabolism [4]N/A
DMU-212Pro-apoptotic; antimitoticMetabolized to DMU-214; non-selective CYP inhibition [6]Targeted CYP1B1 inhibition; reduced off-target effects
DMU-214Higher cytotoxicity than DMU-212Insoluble in water; requires liposomal delivery [4]Enhanced solubility (58 mg/mL in DMSO) [2]

Defining the Core Research Objectives for DMU2139 Investigation

Current research prioritizes four objectives:

  • Overcoming PARPi Resistance: Validate DMU2139’s ability to reverse chromatin remodeling-driven resistance in ovarian cancer by modulating the CYP1B1/H1.4 axis [3].
  • Cardio-Oncology Applications: Assess cardioprotection during anthracycline or radiation therapy via suppression of CYP1B1-dependent ROS in cardiac tissues [5] [8].
  • Delivery Optimization: Develop nanoformulations to enhance solubility (current solubility: 58 mg/mL in DMSO, insoluble in water) and tumor targeting [2] [4].
  • Diagnostic Biosensor Integration: Utilize electrochemical biosensors with immobilized CYP1B1 to quantify DMU2139-target engagement in real-time [9].

Scope and Delimitations of Current DMU2139 Research

Research remains constrained to preclinical investigation, with critical boundaries:

  • Therapeutic Scope:
  • Focus: Solid tumors (ovarian, breast) with CYP1B1 overexpression and hematological malignancies.
  • Exclusion: Non-CYP1B1-mediated resistance mechanisms (e.g., ABC transporter upregulation) [3] [5].
  • Technical Delimitations:
  • No FDA/EMA-approved formulations or clinical trials (no listings in ClinicalTrials.gov) [1].
  • In vivo data limited to cell-line models (e.g., A2780 ovarian cancer PARPi resistance) [3].
  • Molecular Scope:
  • Exclusive focus on CYP1B1 inhibition; off-target effects on unrelated kinases or receptors not assessed [2].
  • Emerging Frontiers:
  • Liposomal delivery systems (inspired by DMU-214 formulations) to address solubility limitations [4].
  • Biosensor technology for pharmacokinetic monitoring [9].

Table 3: Research Boundaries and Unexplored Domains

AspectCurrent ScopeExclusions/Unexplored Areas
Therapeutic TargetsCYP1B1-overexpressing cancers; cardio-protection during chemo/radiotherapyNon-CYP1B1-driven cancers; neurodegenerative diseases
Development StageIn vitro mechanism; cell-line modelsGLP tox studies; Phase I trials
Formulation ScienceSolubility profiling in DMSO/ethanolTransdermal/oral delivery systems; human pharmacokinetics
Diagnostic ToolsElectrochemical biosensor proof-of-concept [9]Clinical biomarker validation

This structured analysis underscores DMU2139’s potential as a precision oncology tool while delineating the focused yet evolving landscape of its preclinical development.

Properties

Product Name

DMU2139

IUPAC Name

(E)-1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

InChI

InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3/b9-4+

InChI Key

MPDPEUALCUWORP-RUDMXATFSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.